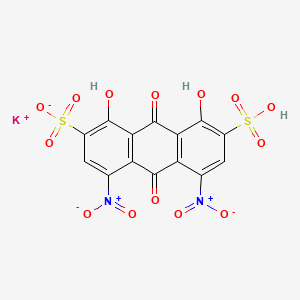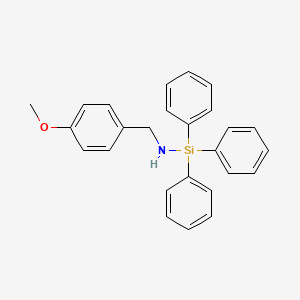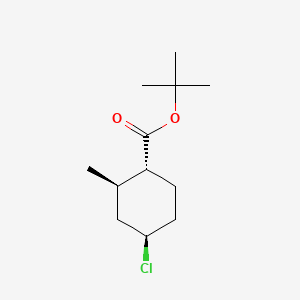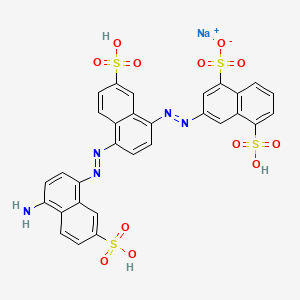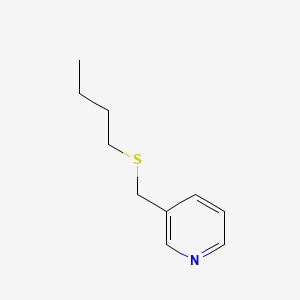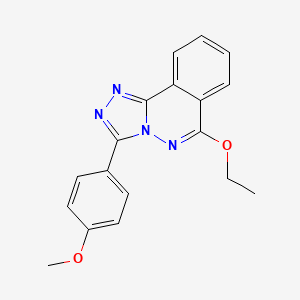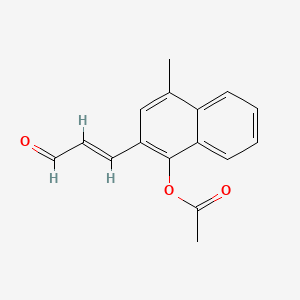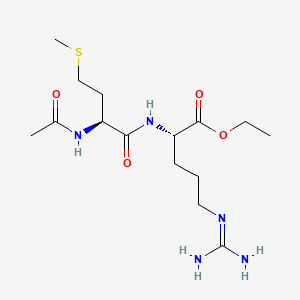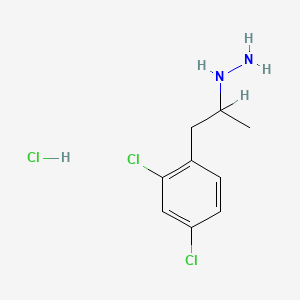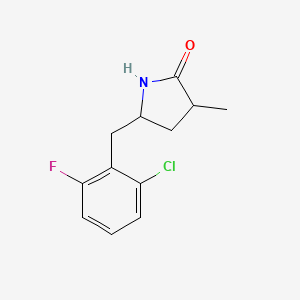
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbamoditióico, (2-(eteniloxi)etil)-, éster metílico es un compuesto orgánico con una estructura única que incluye tanto un grupo de ácido carbamoditióico como un grupo eteniloxietil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido carbamoditióico, (2-(eteniloxi)etil)-, éster metílico generalmente implica la reacción de derivados de ácido carbamoditióico con compuestos de eteniloxietil bajo condiciones específicas. Un método común implica la esterificación de ácido carbamoditióico con alcohol (2-(eteniloxi)etil) en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar una conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de ácido carbamoditióico, (2-(eteniloxi)etil)-, éster metílico puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos son cruciales para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido carbamoditióico, (2-(eteniloxi)etil)-, éster metílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido carbamoditióico, (2-(eteniloxi)etil)-, éster metílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de compuestos que contienen azufre.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de infecciones.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción del ácido carbamoditióico, (2-(eteniloxi)etil)-, éster metílico implica su interacción con dianas moleculares como enzimas y proteínas. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, interrumpiendo así su función normal. Esta inhibición puede conducir a diversos efectos biológicos, incluida la actividad antimicrobiana.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido carbamoditióico, dietil-, éster metílico
- Ácido carbamoditióico, dimetil-, éster metílico
Comparación
El ácido carbamoditióico, (2-(eteniloxi)etil)-, éster metílico es único debido a la presencia del grupo eteniloxietil, que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
126560-42-7 |
|---|---|
Fórmula molecular |
C6H11NOS2 |
Peso molecular |
177.3 g/mol |
Nombre IUPAC |
methyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C6H11NOS2/c1-3-8-5-4-7-6(9)10-2/h3H,1,4-5H2,2H3,(H,7,9) |
Clave InChI |
YQDJHSCKNKBRSF-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


